molecular formula C20H21N3O2 B10815159 3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-Phenylpropyl]propanamide

3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-Phenylpropyl]propanamide

Cat. No.: B10815159
M. Wt: 335.4 g/mol
InChI Key: YAXDRRKYLDEMKO-INIZCTEOSA-N
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Description

It is known for its ability to inhibit the catalytic domain of ATRD1, with an IC50 value of 140nM . This compound is studied extensively for its potential therapeutic applications and its role in various biochemical pathways.

Chemical Reactions Analysis

CHEMBL3092544 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions could result in the replacement of specific functional groups .

Scientific Research Applications

CHEMBL3092544 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and the effects of specific inhibitors on biochemical pathways. In biology, it is utilized to investigate cellular processes and the role of specific proteins in disease states. In medicine, CHEMBL3092544 is explored for its potential therapeutic effects, particularly in targeting diseases related to the ATRD1 pathway . Additionally, it has industrial applications in the development of new drugs and biochemical assays.

Mechanism of Action

The mechanism of action of CHEMBL3092544 involves the inhibition of the catalytic domain of ATRD1. This inhibition disrupts the normal function of ATRD1, leading to alterations in biochemical pathways and cellular processes. The molecular targets and pathways involved include specific proteins and enzymes that are critical for cellular function and disease progression .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

3-(4-oxo-3H-quinazolin-2-yl)-N-[(1S)-1-phenylpropyl]propanamide

InChI

InChI=1S/C20H21N3O2/c1-2-16(14-8-4-3-5-9-14)22-19(24)13-12-18-21-17-11-7-6-10-15(17)20(25)23-18/h3-11,16H,2,12-13H2,1H3,(H,22,24)(H,21,23,25)/t16-/m0/s1

InChI Key

YAXDRRKYLDEMKO-INIZCTEOSA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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